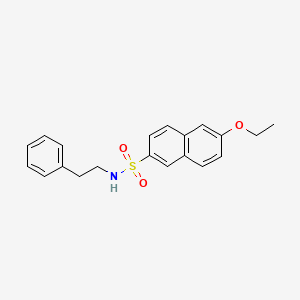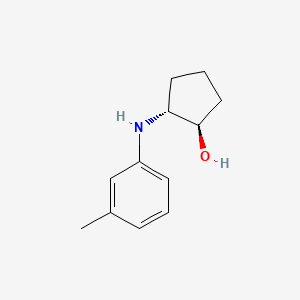
(1R,2R)-2-(m-Tolylamino)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-(m-Tolylamino)cyclopentan-1-ol is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure consists of a cyclopentane ring substituted with a hydroxyl group and an m-tolylamino group, making it an interesting subject for chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(m-Tolylamino)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and m-toluidine.
Reductive Amination: Cyclopentanone undergoes reductive amination with m-toluidine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (1R,2R)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented, including the use of continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-2-(m-Tolylamino)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Lithium aluminum hydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: (1R,2R)-2-(m-Tolylamino)cyclopentanone
Reduction: (1R,2R)-2-(m-Tolylamino)cyclopentylamine
Substitution: Various substituted cyclopentane derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,2R)-2-(m-Tolylamino)cyclopentan-1-ol is used as a chiral building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature makes it a valuable tool for investigating the stereochemistry of biological processes.
Medicine
In medicinal chemistry, this compound has potential applications as a precursor for the synthesis of chiral drugs. Its structure can be modified to develop new therapeutic agents with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of chiral catalysts and as an intermediate in the synthesis of fine chemicals. Its versatility makes it a valuable asset in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-(m-Tolylamino)cyclopentan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through stereospecific binding. The molecular targets and pathways involved can vary based on the compound’s structural modifications and the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,2S)-2-(m-Tolylamino)cyclopentan-1-ol
- (1R,2R)-2-(p-Tolylamino)cyclopentan-1-ol
- (1R,2R)-2-(m-Tolylamino)cyclohexan-1-ol
Uniqueness
(1R,2R)-2-(m-Tolylamino)cyclopentan-1-ol is unique due to its specific stereochemistry and functional groups. Compared to its analogs, it offers distinct reactivity and binding properties, making it a valuable compound for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
(1R,2R)-2-(3-methylanilino)cyclopentan-1-ol |
InChI |
InChI=1S/C12H17NO/c1-9-4-2-5-10(8-9)13-11-6-3-7-12(11)14/h2,4-5,8,11-14H,3,6-7H2,1H3/t11-,12-/m1/s1 |
InChI-Schlüssel |
ZGYJEGZMIRVXIR-VXGBXAGGSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)N[C@@H]2CCC[C@H]2O |
Kanonische SMILES |
CC1=CC(=CC=C1)NC2CCCC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methylsulfanyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13368611.png)
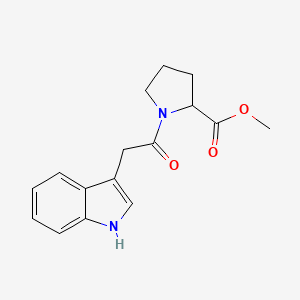
![2-phenoxy-N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide](/img/structure/B13368616.png)
![1-methyl-4-(thieno[2,3-c][2]benzothiepin-4(9H)-ylideneacetyl)piperazine](/img/structure/B13368617.png)
![2-hydroxy-4,6-dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]pyridine-3-carboxamide](/img/structure/B13368618.png)
![3-(1-Benzofuran-2-yl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368621.png)
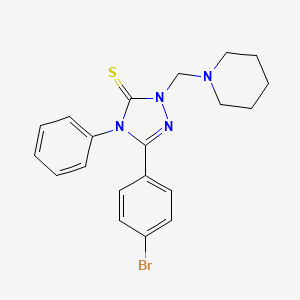
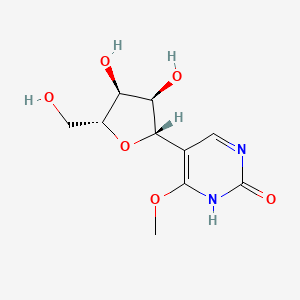

![ethyl 3-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13368648.png)
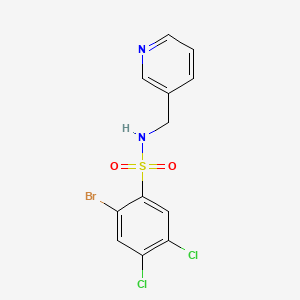
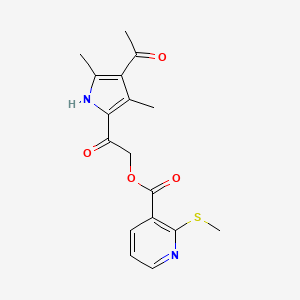
![6-(4-Tert-butylphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368664.png)
